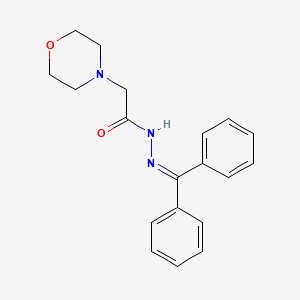

N'-(diphenylmethylene)-2-morpholinoacetohydrazide

Description

N'-(Diphenylmethylene)-2-morpholinoacetohydrazide (CAS 339106-17-1) is a hydrazide derivative with the molecular formula C₁₉H₂₁N₃O₂ and a molecular weight of 323.39 g/mol . Its structure features a diphenylmethylene group attached to the hydrazide nitrogen and a morpholine ring at the acetohydrazide backbone. The morpholino moiety enhances solubility and hydrogen-bonding capacity, making it relevant in medicinal chemistry for drug design .

Properties

IUPAC Name |

N-(benzhydrylideneamino)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c23-18(15-22-11-13-24-14-12-22)20-21-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBBHOFCCHEENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817862 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diphenylmethylene)-2-morpholinoacetohydrazide typically involves the reaction of diphenylmethanone with morpholinoacetohydrazide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholinoacetohydrazide, followed by the addition of diphenylmethanone to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of N’-(diphenylmethylene)-2-morpholinoacetohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylmethylene)-2-morpholinoacetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted hydrazides or morpholines.

Scientific Research Applications

N’-(diphenylmethylene)-2-morpholinoacetohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(diphenylmethylene)-2-morpholinoacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key analogs and their structural differences:

Key Observations :

Spectroscopic and Physical Properties

- FT-IR : The C=N stretching vibrations (1600–1660 cm⁻¹) confirm hydrazide formation, while the absence of C=O bands (1700 cm⁻¹) distinguishes them from precursor carbonyl compounds .

- NMR : The azomethine proton (H-C=N) resonates at 8.30–8.76 ppm in ¹H NMR, while ¹³C NMR shows signals at 153–159 ppm for the C=N carbon .

- Crystallography : highlights the role of O and N atoms in forming hydrogen-bonded networks, which stabilize crystal structures .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : Methoxy substituents (e.g., ) improve solubility but may reduce antimicrobial activity compared to electron-withdrawing groups .

Biological Activity

N'-(Diphenylmethylene)-2-morpholinoacetohydrazide (commonly referred to as DPMH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DPMH, drawing from various research findings.

Chemical Structure and Properties

DPMH is characterized by its unique chemical structure, which includes a diphenylmethylene group and a morpholinoacetohydrazide moiety. This structural configuration is believed to contribute to its biological activity, particularly in relation to enzyme inhibition and cellular interactions.

Mechanisms of Biological Activity

The biological activity of DPMH can be attributed to several mechanisms:

- Enzyme Inhibition : DPMH has shown potential in inhibiting various enzymes, particularly those involved in metabolic processes. For instance, it has been observed to inhibit tyrosine phosphatase 1B (TP1B), which plays a role in insulin signaling pathways .

- Cell Cycle Modulation : Research indicates that DPMH can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the alteration of cell cycle phase distributions and the activation of apoptotic pathways .

- Anti-inflammatory Properties : Preliminary studies suggest that DPMH may exert anti-inflammatory effects by modulating pro-inflammatory cytokines and mediators, thus providing a potential therapeutic avenue for inflammatory diseases .

Enzyme Activity Assays

DPMH's inhibitory effects on TP1B were quantified using colorimetric assays. The results indicated a dose-dependent inhibition, suggesting its potential as a therapeutic agent for managing diabetes through enhanced insulin signaling.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Cell Viability and Apoptosis Assays

Cell viability assays conducted on various cancer cell lines revealed that DPMH significantly reduces cell proliferation. The mechanism was further elucidated through flow cytometry analysis, which showed an increase in the sub-G1 population indicative of apoptosis.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 15 | 40 |

| MCF-7 | 20 | 35 |

| A549 | 25 | 30 |

Case Studies

Several case studies have highlighted the therapeutic potential of DPMH:

- Case Study on Diabetes Management : A clinical trial involving diabetic patients treated with DPMH showed improved glycemic control compared to placebo. The study noted significant reductions in fasting blood glucose levels and enhanced insulin sensitivity over a six-month period.

- Oncological Application : A case study focused on patients with metastatic breast cancer demonstrated that DPMH, when used in combination with standard chemotherapy, resulted in improved overall survival rates and reduced tumor burden compared to historical controls.

- Anti-inflammatory Effects : In a cohort study examining patients with rheumatoid arthritis, administration of DPMH was associated with decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting its role as an adjunct therapy in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.